(3E)-5-(4-chlorophenyl)-3-(3,4-dimethoxybenzylidene)furan-2(3H)-one
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Overview
Description
(3E)-5-(4-chlorophenyl)-3-(3,4-dimethoxybenzylidene)furan-2(3H)-one is an organic compound that belongs to the class of furan derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3E)-5-(4-chlorophenyl)-3-(3,4-dimethoxybenzylidene)furan-2(3H)-one typically involves the condensation of 4-chlorobenzaldehyde with 3,4-dimethoxybenzaldehyde in the presence of a base, followed by cyclization to form the furan ring. Common bases used in this reaction include sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(3E)-5-(4-chlorophenyl)-3-(3,4-dimethoxybenzylidene)furan-2(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or alkanes.
Scientific Research Applications
Chemistry
In chemistry, (3E)-5-(4-chlorophenyl)-3-(3,4-dimethoxybenzylidene)furan-2(3H)-one can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a valuable intermediate in organic synthesis.
Biology and Medicine
The compound may exhibit biological activities such as antimicrobial, anti-inflammatory, or anticancer properties. Researchers can explore its potential as a lead compound for drug development or as a probe for studying biological pathways.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties. For example, it may be incorporated into polymers or used as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of (3E)-5-(4-chlorophenyl)-3-(3,4-dimethoxybenzylidene)furan-2(3H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The compound’s structure allows it to form specific interactions with these targets, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
- (3E)-5-(4-chlorophenyl)-3-(3,4-dimethoxybenzylidene)furan-2(3H)-one
- (3E)-5-(4-bromophenyl)-3-(3,4-dimethoxybenzylidene)furan-2(3H)-one
- (3E)-5-(4-fluorophenyl)-3-(3,4-dimethoxybenzylidene)furan-2(3H)-one
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern on the aromatic rings and the furan core
Properties
IUPAC Name |
(3E)-5-(4-chlorophenyl)-3-[(3,4-dimethoxyphenyl)methylidene]furan-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClO4/c1-22-16-8-3-12(10-18(16)23-2)9-14-11-17(24-19(14)21)13-4-6-15(20)7-5-13/h3-11H,1-2H3/b14-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWKOAPAYUHUBQZ-NTEUORMPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=C2C=C(OC2=O)C3=CC=C(C=C3)Cl)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/2\C=C(OC2=O)C3=CC=C(C=C3)Cl)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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